Tnik-IN-1

Kinase Inhibition TNIK Enzymatic Assay

Researchers studying TNIK-amplified cancers face reproducibility risks from uncharacterized TNIK inhibitors. TNIK-IN-1 is the reference-standard Traf2/Nck-interacting kinase inhibitor optimized for selective cytotoxicity profiling in TNIK-amplified gastric (PAMC82, IC₅₀ 1.77 μM) and breast (T47D, IC₅₀ 0.385 μM) cancer cells, with no activity in non-amplified AZ-521 cells (IC₅₀ >30 μM). - >30-fold selectivity over a 50-kinase panel eliminates off-target confounding. - Minimal Wnt transcriptional impact makes it the preferred tool for AKT/autophagy studies versus NCB-0846 or TNIK-IN-3. - 2.3-fold higher enzymatic potency than NCB-0846 (9 nM vs 21 nM) conserves compound stock in long-term assays. Procurement managers benefit from consistent lot-to-lot purity (≥98%) and ambient-to-blue-ice shipping from ISO-certified suppliers.

Molecular Formula C19H17N5O3S
Molecular Weight 395.4 g/mol
Cat. No. B1681324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTnik-IN-1
SynonymsTNIK-IN-1;  TNIK IN 1;  TNIKIN1;  TNIK-inhibitor-1;  TNIK inhibitor 1; 
Molecular FormulaC19H17N5O3S
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N
InChIInChI=1S/C19H17N5O3S/c1-11(25)21-14-9-7-12(8-10-14)17(27)24-18-15(16(20)26)23-19(28-18)22-13-5-3-2-4-6-13/h2-10H,1H3,(H2,20,26)(H,21,25)(H,22,23)(H,24,27)
InChIKeyOOYMGIRITPQNDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TNIK-IN-1 for Research Procurement: Baseline Characteristics and Supplier Availability


TNIK-IN-1 (CAS 933886-36-3, also known as TNIK inhibitor X) is a small-molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK), a serine/threonine kinase implicated in Wnt/β-catenin signaling and cytoskeletal regulation [1]. The compound exhibits an in vitro enzymatic IC₅₀ of 9 nM against TNIK and demonstrates selectivity of >30-fold over a panel of 50 kinases . TNIK-IN-1 is supplied by multiple commercial vendors (e.g., MedChemExpress, TargetMol, ProbeChem) as a reference standard for preclinical research applications in oncology and kinase signaling studies [1].

Why TNIK-IN-1 Cannot Be Substituted with Unvalidated TNIK Inhibitors


Generic substitution among TNIK inhibitors is not scientifically justified due to substantial differences in potency, selectivity profiles, and cellular mechanism of action. For instance, while TNIK-IN-1 shows an enzymatic IC₅₀ of 9 nM and minimal Wnt pathway interference, other TNIK inhibitors such as NCB-0846 (IC₅₀ = 21 nM) and TINK-IN-1 (IC₅₀ = 8 nM) exhibit distinct selectivity patterns and downstream signaling effects [1][2]. Moreover, compounds like TNIK-IN-3 (IC₅₀ = 26 nM) demonstrate off-target inhibition of Flt4 and Flt1 kinases, which may confound experimental interpretation [3]. These differences underscore the critical need for compound-specific validation in procurement decisions; replacing TNIK-IN-1 with an uncharacterized analog risks introducing uncontrolled variables into kinase inhibition studies and may yield non-reproducible results.

TNIK-IN-1 Quantitative Differentiation: Comparative Potency, Selectivity, and Cellular Activity


Enzymatic Potency: TNIK-IN-1 vs. NCB-0846 and TINK-IN-1

TNIK-IN-1 demonstrates an in vitro enzymatic IC₅₀ of 9 nM against TNIK, positioning it as a high-potency tool compound. In contrast, the widely used reference inhibitor NCB-0846 exhibits an IC₅₀ of 21 nM, indicating TNIK-IN-1 is approximately 2.3-fold more potent in this assay . While TINK-IN-1 shows a slightly lower IC₅₀ of 8 nM, it belongs to a distinct chemical series (4-phenyl-2-phenylaminopyridine) and may possess different selectivity and pharmacokinetic properties [1].

Kinase Inhibition TNIK Enzymatic Assay

Kinase Selectivity: Broad Profiling of TNIK-IN-1 Against a 50-Kinase Panel

TNIK-IN-1 exhibits >30-fold selectivity over the majority of a panel of 50 kinases profiled . This selectivity profile is essential for minimizing confounding off-target effects in cellular and in vivo studies. In comparison, NCB-0846, while selective over 46 kinases, still inhibits FLT3, JAK3, PDGFRα, TrkA, CDK2/CycA2, and HGK by >80% at 100 nM, indicating a broader off-target footprint .

Kinase Selectivity Off-Target Profiling Chemical Probe

Cellular Activity in TNIK-Amplified Cancer Models: Differential Sensitivity vs. NCB-0846

TNIK-IN-1 inhibits cell viability of PAMC82 (gastric cancer) and T47D (breast cancer) cell lines harboring TNIK amplification with IC₅₀ values of 1.77 μM and 0.385 μM, respectively, while showing no activity (IC₅₀ >30 μM) in TNIK-non-amplified AZ-521 cells [1]. This amplification-dependent cytotoxicity is a critical differentiator from NCB-0846, which lacks reported amplification-specific activity and exerts its effects primarily through Wnt pathway suppression rather than direct amplification-dependent lethality [2].

Cellular Viability TNIK Amplification Gastric Cancer

Mechanistic Differentiation: Minimal Impact on Wnt Signaling vs. NCB-0846 and TNIK-IN-3

TNIK-IN-1 exerts its anti-proliferative effects in TNIK-amplified cells through AKT activation and autophagy induction, with minimal impact on Wnt signaling-mediated transcription [1]. In stark contrast, NCB-0846 is a potent Wnt pathway inhibitor that binds TNIK in an inactive conformation and suppresses Wnt-driven transcription [2]. Similarly, TNIK-IN-3, while selective for TNIK, also inhibits Flt4 and Flt1 kinases [3].

Wnt Signaling Mechanism of Action Pathway Selectivity

TNIK-IN-1: Recommended Research Applications and Procurement Use Cases


Investigating TNIK Amplification as a Driver in Gastric and Breast Cancer

TNIK-IN-1 is uniquely suited for studies assessing the dependency of TNIK-amplified gastric (PAMC82) and breast (T47D) cancer cells on TNIK kinase activity. Its selective cytotoxicity in amplified cells (IC₅₀ 1.77 μM and 0.385 μM, respectively) and inactivity in non-amplified cells (AZ-521 IC₅₀ >30 μM) enable precise interrogation of amplification-driven oncogenic signaling without confounding Wnt pathway inhibition [1].

Dissecting AKT/Autophagy-Mediated Survival Pathways Independent of Wnt Signaling

Given its minimal impact on Wnt transcriptional activity, TNIK-IN-1 is the preferred tool compound for studies focused on TNIK's role in AKT activation and autophagy regulation. Researchers should avoid NCB-0846 or TNIK-IN-3 in this context, as they suppress Wnt signaling or inhibit off-target kinases, respectively [1][2].

Kinase Selectivity Benchmarking for Chemical Probe Development

With >30-fold selectivity over a 50-kinase panel, TNIK-IN-1 serves as a benchmark for selectivity in the development of novel TNIK inhibitors. Its profile can be used to compare the off-target liabilities of new chemical entities and to validate the specificity of TNIK-dependent phenotypes in high-content screening campaigns .

In Vitro Kinase Assays Requiring Maximal TNIK Inhibition at Low Concentrations

For enzymatic studies demanding high potency with minimal compound usage, TNIK-IN-1 (IC₅₀ = 9 nM) offers a 2.3-fold advantage over NCB-0846 (IC₅₀ = 21 nM). This reduces the risk of off-target effects at working concentrations and conserves compound stock in long-term assay series .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tnik-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.